Benzyl-but-2-ynyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

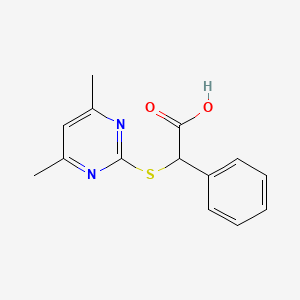

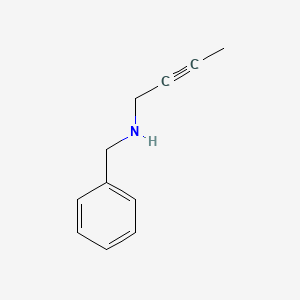

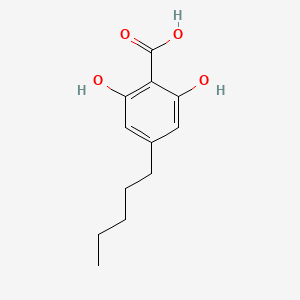

Benzyl-but-2-ynyl-amine is a compound that is part of a broader class of organic molecules which include an amine group attached to a benzyl moiety and an alkyne functionality. This structure is significant in synthetic chemistry due to its versatility and reactivity, which allows for the creation of various complex molecules.

Synthesis Analysis

The synthesis of amines, such as benzyl-but-2-ynyl-amine, can be achieved through the use of N-tert-butanesulfinyl imines as intermediates. These intermediates are highly versatile and can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. The tert-butanesulfinyl group serves as an activating and chiral directing group, which can be removed post-nucleophilic addition by acid treatment, yielding a variety of highly enantioenriched amines .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, has been characterized using techniques like FT-IR and NMR spectroscopy. Density Functional Theory (DFT) calculations are often employed to predict the geometrical structures and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

Benzyl-but-2-ynyl-amine analogues have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO). These compounds, such as benzhydrylidene-prop-2-ynyl-amine, exhibit potent inhibitory properties and selectivity towards MAO-A and MAO-B. The propargyl group in these molecules is crucial for their activity, as it interacts with the flavin adenine dinucleotide (FAD) in the active site of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-but-2-ynyl-amine derivatives can be inferred from related compounds. For instance, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with an aldehyde, and the resulting product exhibits specific spectroscopic characteristics and reactivity patterns. The ligand forms complexes with various metal ions, suggesting potential applications in coordination chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

N-benzylbut-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGWNJOOFCIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389255 |

Source

|

| Record name | Benzyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylbut-2-yn-1-amine | |

CAS RN |

4626-58-8 |

Source

|

| Record name | Benzyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)